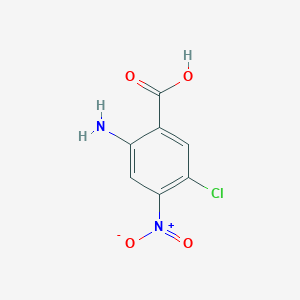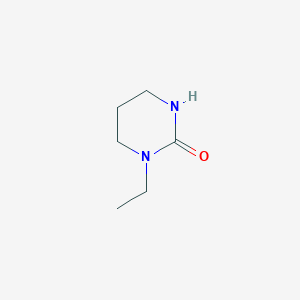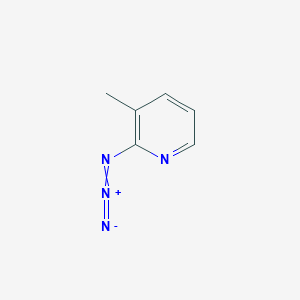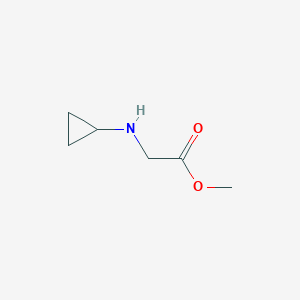
(1-(叔丁氧羰基)-4-甲基-1H-吲哚-2-基)硼酸
描述
(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 1-BOC-4-methylindole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound may contain varying amounts of anhydride , which could affect its reactivity under different environmental conditions.
生化分析
Biochemical Properties
(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can interact with palladium catalysts, which are crucial for the transmetalation step in the Suzuki-Miyaura reaction . The nature of these interactions involves the coordination of the boronic acid group with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds.
Cellular Effects
The effects of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid on cellular processes are not extensively documented. Its role in facilitating chemical reactions suggests that it may influence cell function indirectly by participating in the synthesis of bioactive molecules. These synthesized molecules can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this boronic acid derivative could potentially modulate signaling pathways by acting as inhibitors or activators of specific enzymes .
Molecular Mechanism
At the molecular level, (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid exerts its effects through its interactions with metal catalysts, particularly palladium. The mechanism of action involves the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step in the Suzuki-Miyaura reaction. This process enables the transfer of organic groups from the boronic acid to the palladium, leading to the formation of new carbon-carbon bonds . Additionally, the compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid in laboratory settings are critical factors that influence its effectiveness in biochemical reactions. This compound is generally stable under standard laboratory conditions, but its reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, which can impact its ability to participate in chemical reactions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid at different dosages in animal models have not been extensively studied. It is essential to consider the potential threshold effects and toxicities associated with varying dosages. At low doses, the compound may facilitate desired biochemical reactions without causing adverse effects. At higher doses, there is a risk of toxicity, which could manifest as cellular damage or disruption of normal physiological processes
Metabolic Pathways
(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is involved in metabolic pathways related to its role in chemical synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura reaction, leading to the formation of new chemical bonds . These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving the synthesis of bioactive molecules. Understanding the metabolic pathways associated with this compound is crucial for optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function
Subcellular Localization
The subcellular localization of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for determining its role in biochemical reactions and its potential impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors for efficiency, are likely applicable.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and mild acidic or basic conditions are employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding indole derivative without the boronic acid group.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Pinacol Boronic Esters: These are more stable boronic acid derivatives used in similar reactions.
Uniqueness: (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is unique due to its indole core, which imparts specific electronic properties that can influence the reactivity and selectivity in coupling reactions. The presence of the tert-butoxycarbonyl group also provides additional stability and protection during synthetic procedures .
属性
IUPAC Name |
[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-6-5-7-11-10(9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLBPIVJPNKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616665 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-21-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



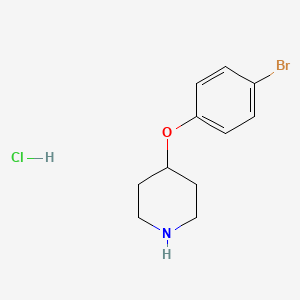
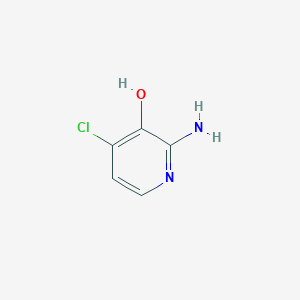
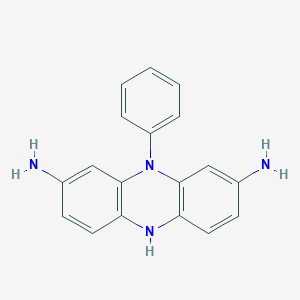
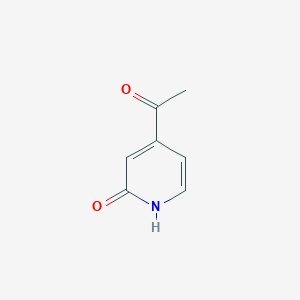
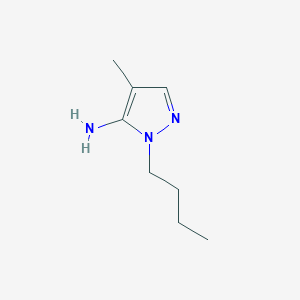
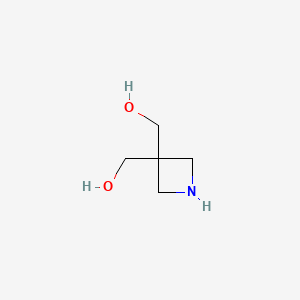
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
